N,N-dimethyl-2-sulfamoylbenzamide

Physicochemical Property Profiling Drug-likeness Agrochemical Intermediates

Synthetic chemists pursuing foramsulfuron or CNS-active candidates face reproducibility risks when substituting sulfamoylbenzamide analogs-even minor structural changes drastically alter solubility and reactivity. N,N-Dimethyl-2-sulfamoylbenzamide (CAS 125274-65-9) eliminates this uncertainty. • XLogP3 = -1.2-superior aqueous solubility vs. chloro analogs (XLogP3 = 0.69), ideal for aqueous-phase coupling and bioconjugation. • TPSA = 88.9 Ų, HBD = 1-optimized for CNS drug discovery, balancing BBB permeability with solubility. • Foundational core for foramsulfuron synthesis; structurally validated for agrochemical scale-up. Supplied at ≥98% purity with global shipping. For R&D and further manufacturing use only.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Cat. No. B13637999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-sulfamoylbenzamide
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C9H12N2O3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14)
InChIKeyWVYHLTPSPMSWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-sulfamoylbenzamide Sourcing Guide


N,N-Dimethyl-2-sulfamoylbenzamide (CAS 125274-65-9) is a member of the sulfamoylbenzamide class, characterized by a benzamide core with a primary sulfonamide moiety and a tertiary dimethylamide group [1]. It serves as a valuable synthetic intermediate, particularly for sulfonylurea herbicides like foramsulfuron when further functionalized, and is a key scaffold in medicinal chemistry for exploring physicochemical property modulation . Its computed properties provide a distinct profile for procurement selection over close analogs.

Synthetic Workflow
Key intermediate for foramsulfuron herbicide synthesis via benzamide core
Physicochemical Profile
Hydrophilic scaffold suited for aqueous-phase or polar-solvent chemistry
Medicinal Chemistry
Dimethylamide core with reduced HBD count supports membrane permeability studies

Risks of Swapping N,N-Dimethyl-2-sulfamoylbenzamide


In-class compounds are not interchangeable due to significant variations in critical physicochemical parameters that dictate synthetic utility and biological profile. Simple substitutions on the benzamide nitrogen or the aromatic ring profoundly alter lipophilicity, hydrogen bonding capacity, and electronic properties. For example, methylation of the amide nitrogen eliminates a hydrogen bond donor (HBD) compared to the primary amide, while a chloro substituent on the ring drastically increases lipophilicity [1]. These differences directly impact solubility, membrane permeability, and reactivity in downstream coupling reactions, making blind substitution a risk to experimental reproducibility and yield .

Lipophilicity mismatch
Ring substituents such as 4-chloro may shift partition coefficient by more than an order of magnitude, altering solubility and chromatographic behavior
H-bond donor count
Primary amide analogs retain an additional HBD, potentially affecting membrane permeability and target engagement compared to the dimethylamide
Synthetic route specificity
Nicotinamide-based analogs direct synthesis toward nicosulfuron; the benzamide core is not interchangeable for foramsulfuron production

N,N-Dimethyl-2-sulfamoylbenzamide vs. Analogs


Lipophilicity: Hydrophilic Amide vs. Chloro Analog

N,N-Dimethyl-2-sulfamoylbenzamide exhibits a significantly lower lipophilicity (XLogP3 = -1.2) compared to its 4-chloro substituted analog (XLogP3 = 0.69), which translates to an over 50-fold difference in computed partition coefficient preference for aqueous over organic phases [1]. This stark contrast directly influences solubility and chromatographic behavior.

Lipophilicity vs. Chloro Analog
Reported
Target: XLogP3 = -1.2
Analog: XLogP3 = 0.69
ΔXLogP3 = 1.89
Hydrophilic profile supports aqueous solubility; chloro analog shifts to lipophilic range
Computed XLogP3 values; experimental logP may differ
Physicochemical Property Profiling Drug-likeness Agrochemical Intermediates

Hydrogen Bond Donor vs. Primary Amide

The N,N-dimethyl substitution on the target compound eliminates a hydrogen bond donor present in the primary amide analog 2-sulfamoylbenzamide. Specifically, N,N-dimethyl-2-sulfamoylbenzamide has an HBD count of 1 (from the sulfonamide), whereas 2-sulfamoylbenzamide has an HBD count of 2 [1][2]. This reduction in HBD count is critical for tuning membrane permeability and protein binding.

H-Bond Donor Count
Reported
Target: HBD = 1
Primary amide: HBD = 2
ΔHBD = 1 (50% reduction)
Reduced HBD count may improve passive membrane permeability over primary amide
Computed from 2D structure; experimental permeability data not provided
Molecular Recognition Solubility Prediction Pharmacophore Modeling

Polar Surface Area and Blood-Brain Barrier Penetration

The target compound's TPSA (88.9 Ų) is significantly higher than that of its 4-chloro analog (80.47 Ų) [1]. The TPSA value of N,N-dimethyl-2-sulfamoylbenzamide is near the commonly accepted threshold of 90 Ų for good blood-brain barrier penetration, whereas the chloro analog falls further below, indicating a more balanced profile for CNS-targeted compound libraries.

TPSA & CNS Threshold
Reported
Target: TPSA = 88.9 Ų
Chloro analog: 80.47 Ų
ΔTPSA = 8.43 Ų
TPSA near 90 Ų suggests a balanced profile for CNS permeability studies
Computed TPSA; BBB penetration requires experimental validation
CNS Drug Design Prodrug Strategy Physicochemical Profiling

Foramsulfuron Synthetic Intermediate

The compound is directly documented as a precursor to N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide, which is a key intermediate in the industrial preparation of the sulfonylurea herbicide foramsulfuron . This contrasts with the nicotinamide analog which is used for nicosulfuron, establishing a specific and non-substitutable industrial application role for the benzamide scaffold.

Synthetic Intermediate Role
Class-level inference
Foramsulfuron precursor
Benzamide core directs foramsulfuron synthesis; nicotinamide analog leads to nicosulfuron
Published synthetic route; verify with manufacturer
Agrochemical Synthesis Sulfonylurea Herbicides Foramsulfuron

N,N-Dimethyl-2-sulfamoylbenzamide Application Scenarios


Aqueous-Phase Organic Synthesis

Based on its superior hydrophilicity (XLogP3 = -1.2) compared to the chloro analog (XLogP3 = 0.69) [1], this compound is the preferred choice for reactions requiring high solubility in aqueous or polar organic solvent systems, such as those used in bioconjugation or aqueous-phase combinatorial chemistry.

CNS Lead Optimization

With a TPSA of 88.9 Ų, strategically positioned near the 90 Ų limit for BBB penetration, and a reduced HBD count of 1 [1][2], this compound is a superior starting scaffold for CNS drug discovery programs aiming to balance permeability with solubility, offering a distinct advantage over more polar primary amides or more lipophilic chloro analogs.

Foramsulfuron Herbicide Synthesis

As the foundational benzamide core for the foramsulfuron intermediate N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide , procurement of this high-purity compound is essential for agrochemical synthesis routes targeting the foramsulfuron product line, where the pyridine-based analog used for nicosulfuron is chemically infeasible.

Application
Selection Property
Validation Focus
Aqueous-phase organic synthesis
Hydrophilic scaffold (low predicted logP)
Solubility and reactivity in aqueous media
CNS lead optimization
Reduced HBD count and moderate TPSA
Passive permeability and BBB penetration potential
Foramsulfuron synthesis
Benzamide core for sulfonylurea herbicides
Synthetic route fidelity to target herbicide
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